molecular formula C14H14ClNO3S B2777272 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide CAS No. 923868-65-9

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide

Cat. No.: B2777272
CAS No.: 923868-65-9
M. Wt: 311.78
InChI Key: CDJCROARWZKJBR-UHFFFAOYSA-N
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Description

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide is a chemical compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes such as carbonic anhydrases. The presence of the chloro and phenoxyethyl groups in its structure potentially enhances its biological activity and specificity.

Preparation Methods

The synthesis of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide typically involves the reaction of 2-chlorobenzenesulfonyl chloride with 2-phenoxyethylamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure high yield and purity .

Chemical Reactions Analysis

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide involves the inhibition of specific enzymes such as carbonic anhydrases. The sulfonamide group binds to the zinc ion in the active site of the enzyme, blocking its activity. This inhibition can lead to a decrease in the proliferation of cancer cells that rely on carbonic anhydrase for maintaining pH balance and promoting cell survival under hypoxic conditions .

Comparison with Similar Compounds

Similar compounds to 2-chloro-N-(2-phenoxyethyl)benzenesulfonamide include other benzenesulfonamide derivatives such as:

The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry and biological research.

Properties

IUPAC Name

2-chloro-N-(2-phenoxyethyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO3S/c15-13-8-4-5-9-14(13)20(17,18)16-10-11-19-12-6-2-1-3-7-12/h1-9,16H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDJCROARWZKJBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCCNS(=O)(=O)C2=CC=CC=C2Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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